molecular formula C13H10N4O4 B13997910 [Bis(4-nitrophenyl)methylidene]hydrazine CAS No. 81652-52-0

[Bis(4-nitrophenyl)methylidene]hydrazine

Cat. No.: B13997910
CAS No.: 81652-52-0
M. Wt: 286.24 g/mol
InChI Key: ZQZIBLSNZSJIDS-UHFFFAOYSA-N
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Description

[Bis(4-nitrophenyl)methylidene]hydrazine is an organic compound with the molecular formula C13H10N4O4 and a CAS Registry Number of 28058-41-5 . It is also known under synonyms such as NSC-133907 . As a hydrazine derivative featuring two para-nitrobenzylidene groups, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structural features, particularly the hydrazine core and nitroaryl substituents, make it a candidate for the development of pharmaceuticals and specialty chemicals. For instance, structurally related compounds, such as those with nitrophenyl groups attached to furan-based hydrazines, are utilized as reference standards for active pharmaceutical ingredients like Dantrolene . Researchers may employ this compound in the synthesis of more complex molecules or in materials science for the creation of energetic materials and coordination polymers. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

81652-52-0

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

bis(4-nitrophenyl)methylidenehydrazine

InChI

InChI=1S/C13H10N4O4/c14-15-13(9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H,14H2

InChI Key

ZQZIBLSNZSJIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NN)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Bis 4 Nitrophenyl Methylidene Hydrazine

Design and Selection of Key Reactants: Carbonyl and Hydrazine (B178648) Components

The formation of [Bis(4-nitrophenyl)methylidene]hydrazine is achieved through the reaction of 4,4'-dinitrobenzophenone with hydrazine. This specific pairing is crucial for obtaining the desired molecular architecture.

The carbonyl component , 4,4'-dinitrobenzophenone, serves as the backbone of the resulting hydrazone. Its key features include:

A central ketone functional group that is susceptible to nucleophilic attack by hydrazine.

Two phenyl rings substituted with nitro groups at the para position. These electron-withdrawing nitro groups significantly influence the reactivity of the carbonyl carbon, making it more electrophilic and thus more amenable to reaction with nucleophiles like hydrazine.

The hydrazine component is typically hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or anhydrous hydrazine. Hydrazine is a potent nucleophile due to the presence of two lone pairs of electrons on the adjacent nitrogen atoms. It readily reacts with carbonyl compounds to form a C=N bond, characteristic of hydrazones. The choice between hydrazine hydrate and anhydrous hydrazine can influence reaction rates and yields, with anhydrous hydrazine often being more reactive but also more hazardous to handle.

Condensation Reaction Pathways for Bis-Hydrazone Formation

The fundamental reaction for the synthesis of [Bis(4-nitrophenyl)methylidene]hydrazine is the condensation of 4,4'-dinitrobenzophenone with hydrazine. This reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable hydrazone and a molecule of water.

Solvent-based systems are the most common approach for the synthesis of hydrazones. The choice of solvent is critical as it affects the solubility of the reactants and the reaction temperature. Alcohols, particularly ethanol (B145695) and methanol (B129727), are frequently employed due to their ability to dissolve both the ketone and hydrazine, and their suitable boiling points for refluxing the reaction mixture.

A typical procedure involves dissolving 4,4'-dinitrobenzophenone in a suitable solvent, followed by the addition of hydrazine hydrate. The reaction mixture is then heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration.

ParameterConditionRationale
Solvent Absolute EthanolGood solubility for reactants, suitable reflux temperature.
Reactant Ratio Excess HydrazineTo ensure complete conversion of the ketone.
Temperature RefluxTo increase reaction rate and drive the equilibrium forward.
Reaction Time Several hoursTo allow for complete formation of the hydrazone.

This interactive data table is based on typical conditions for analogous benzophenone (B1666685) hydrazone syntheses.

In recent years, green chemistry principles have spurred the development of solvent-free synthetic methods. Mechanochemistry, which involves grinding solid reactants together, has emerged as a viable alternative for hydrazone synthesis. This method can lead to shorter reaction times, higher yields, and a reduction in solvent waste. discoveryjournals.org

In a typical solvent-free approach for a related synthesis, an equimolar mixture of the carbonyl compound (in this case, 4,4'-dinitrobenzophenone) and the hydrazine derivative are ground together at room temperature. discoveryjournals.org The reaction is often complete within minutes, and the product can be purified by simple washing steps. discoveryjournals.org

MethodAdvantagesDisadvantages
Solvent-BasedWell-established, good control over reaction parameters.Requires solvents, longer reaction times, potential for side reactions.
Solvent-FreeEnvironmentally friendly, rapid, often high-yielding.May not be suitable for all substrates, potential for localized heating.

This interactive data table compares solvent-based and solvent-free synthetic approaches.

The condensation reaction to form hydrazones can be accelerated through the use of catalysts. Both acid and base catalysis are effective.

Acid Catalysis : The addition of a catalytic amount of acid (e.g., acetic acid, sulfuric acid, or a Lewis acid like CeCl₃·7H₂O) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrazine. This generally leads to a significant increase in the reaction rate.

Base Catalysis : While less common for simple hydrazone formation from hydrazine itself, bases can be used in related reactions and can influence the reaction pathway.

The use of heterogeneous catalysts is also an area of interest, as it simplifies the purification process since the catalyst can be easily removed by filtration.

Strategies for Modifying the [Bis(4-nitrophenyl)methylidene]hydrazine Scaffold

The [Bis(4-nitrophenyl)methylidene]hydrazine molecule presents several sites for potential modification to alter its chemical and physical properties. These modifications can be broadly categorized into two areas: reactions at the hydrazone nitrogen and modifications of the aromatic rings.

Cyclization Reactions Yielding Novel Heterocyclic Architectures

Hydrazones, including [Bis(4-nitrophenyl)methylidene]hydrazine, are versatile building blocks in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. The presence of the C=N-NH₂ moiety provides reactive sites for intramolecular and intermolecular cyclization reactions, leading to the formation of stable five-, six-, and even seven-membered rings. These reactions are of significant interest as they provide pathways to novel molecular architectures with potential applications in medicinal chemistry and materials science.

One of the prominent cyclization pathways for hydrazones involves their reaction with various electrophiles. For instance, the reaction of hydrazones with reagents containing two electrophilic centers can lead to the formation of five- or six-membered heterocyclic rings. A well-documented example is the synthesis of pyrazole derivatives from the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate. In a similar vein, [Bis(4-nitrophenyl)methylidene]hydrazine could potentially undergo cyclization with suitable diketones or ketoesters to yield substituted pyridazine or pyrazolidinone derivatives.

Furthermore, oxidative cyclization represents another important strategy for the synthesis of heterocyclic compounds from hydrazones. This approach can be initiated by various oxidizing agents and can proceed through radical or ionic intermediates. For example, the electrochemical oxidation of N-phenylhydrazones has been shown to yield triazolopyridinium salts. While specific examples involving [Bis(4-nitrophenyl)methylidene]hydrazine are not extensively documented, the general reactivity pattern of hydrazones suggests its potential to participate in such transformations.

The thermal cyclization of appropriately substituted hydrazones is another viable route to heterocyclic systems. For instance, the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines has been shown to produce 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles in nearly quantitative yields. This highlights the potential of intramolecular condensation reactions of suitably designed hydrazone precursors to afford complex heterocyclic architectures.

Table 2: Examples of Heterocyclic Systems Derived from Hydrazone Cyclization Reactions

Hydrazone PrecursorReagent/ConditionResulting HeterocycleReference
Hydrazones of 2-acetyl-1-naphtholTriphosgeneNaphtho[1,2-e]-1,3-oxazines
2-Ethoxycarbonylimino-3-arylhydrazono-indolinesThermal (reflux in decalin)2-Aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles
1,3-bis(4-nitrophenyl)prop-2-en-1-one with hydrazine hydrateNaOH or glacial acetic acidPyrazoline derivatives
Bis-3-oxopropanenitrile with hydrazine hydrateReflux in ethanolPyrazole derivative

Routes to Coordination Complexes and Ligand Derivatives

The [Bis(4-nitrophenyl)methylidene]hydrazine molecule, possessing both a hydrazone moiety and nitro-substituted aromatic rings, exhibits significant potential as a ligand in coordination chemistry. The nitrogen atoms of the hydrazone group, particularly the azomethine nitrogen, can act as donor atoms, enabling the formation of stable coordination complexes with a variety of transition metal ions. The resulting metal complexes can exhibit interesting structural, spectroscopic, and potentially catalytic properties.

Hydrazones are known to be versatile ligands that can coordinate to metal centers in several modes, including monodentate, bidentate, and tridentate fashions. In the case of [Bis(4-nitrophenyl)methylidene]hydrazine, the primary coordination site is expected to be the azomethine nitrogen atom. Depending on the metal ion and reaction conditions, the terminal amino group of the hydrazine moiety could also participate in coordination, leading to a bidentate chelation.

The synthesis of coordination complexes involving [Bis(4-nitrophenyl)methylidene]hydrazine would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is important to ensure the dissolution of both the ligand and the metal salt. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final complex. The geometry of the resulting coordination complex, which can range from tetrahedral and square planar to octahedral, will be dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Table 3: Potential Coordination Modes of Hydrazone Ligands

Coordination ModeDonor AtomsDescription
MonodentateAzomethine NitrogenThe ligand binds to the metal center through a single nitrogen atom.
BidentateAzomethine Nitrogen, Amine NitrogenThe ligand forms a chelate ring with the metal center through two nitrogen atoms.
Tridentate (in acylhydrazones)Amide Oxygen, Azomethine Nitrogen, Heterocyclic NitrogenThe ligand binds through three donor atoms, often seen in more complex hydrazone derivatives.

The formation of ligand derivatives of [Bis(4-nitrophenyl)methylidene]hydrazine can be achieved by chemical modification of the terminal amino group. For example, reaction with aldehydes or ketones can lead to the formation of azine derivatives. These modifications can alter the coordination properties of the ligand, potentially leading to the formation of polynuclear or supramolecular coordination architectures.

Advanced Spectroscopic and Crystallographic Characterization of Bis 4 Nitrophenyl Methylidene Hydrazine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, a cornerstone of molecular characterization, provides invaluable insights into the bonding and functional groups present within a molecule. By probing the quantized vibrational energy levels, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer a detailed fingerprint of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Diagnostic Vibrational Modes

FT-IR spectroscopy is particularly sensitive to polar functional groups, making it an ideal tool for identifying the key structural motifs within [Bis(4-nitrophenyl)methylidene]hydrazine. The analysis of its FT-IR spectrum is expected to reveal several characteristic absorption bands. The presence of the N-H group in the hydrazine (B178648) moiety gives rise to a distinct stretching vibration, typically observed in the region of 3250-3300 cm⁻¹. Another key diagnostic peak is the C=N stretching vibration of the imine group, which is anticipated to appear in the 1580-1620 cm⁻¹ range.

The aromatic nitro groups (NO₂) are strong absorbers in the infrared region and are expected to exhibit two characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch in the 1335-1380 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are expected to be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings will likely produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 1: Expected Diagnostic FT-IR Vibrational Modes for [Bis(4-nitrophenyl)methylidene]hydrazine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3250 - 3300
Aromatic C-HStretching> 3000
C=N (Imine)Stretching1580 - 1620
Aromatic C=CStretching1400 - 1600
NO₂Asymmetric Stretching1500 - 1560
NO₂Symmetric Stretching1335 - 1380

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. For [Bis(4-nitrophenyl)methylidene]hydrazine, the symmetric stretching vibrations of the nitro groups are expected to be particularly strong in the Raman spectrum. The C=N stretching vibration, while also visible in the FT-IR, should also produce a distinct Raman signal. Furthermore, the breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the carbon skeleton, are typically strong in Raman spectra and would provide further confirmation of the aromatic substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed map of the atomic connectivity and chemical environment within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete structural assignment of [Bis(4-nitrophenyl)methylidene]hydrazine can be achieved.

Proton NMR (¹H NMR) for Chemical Environment and Isomerism Analysis

The ¹H NMR spectrum of [Bis(4-nitrophenyl)methylidene]hydrazine is expected to provide key information about the number and types of protons and their neighboring atoms. The proton attached to the nitrogen of the hydrazine moiety (N-H) is anticipated to appear as a singlet in the downfield region, likely between δ 11.0 and 12.0 ppm, due to its acidic nature and the deshielding effect of the adjacent π-system.

The protons on the two 4-nitrophenyl rings are expected to exhibit a characteristic AA'BB' splitting pattern. Due to the electron-withdrawing nature of the nitro group, the protons ortho to the nitro group (H-3, H-5, H-3', H-5') will be more deshielded and are expected to resonate at a higher chemical shift (likely in the δ 8.2-8.4 ppm range) compared to the protons meta to the nitro group (H-2, H-6, H-2', H-6'), which are anticipated to appear in the δ 7.8-8.0 ppm region. The presence of a single set of signals for the two 4-nitrophenyl rings would suggest free rotation around the C-C single bonds. The integration of these signals would confirm the number of protons in each chemical environment.

Table 2: Expected ¹H NMR Chemical Shifts for [Bis(4-nitrophenyl)methylidene]hydrazine

ProtonMultiplicityExpected Chemical Shift (δ, ppm)
N-HSinglet11.0 - 12.0
Aromatic H (ortho to NO₂)Doublet8.2 - 8.4
Aromatic H (meta to NO₂)Doublet7.8 - 8.0

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Mapping

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For [Bis(4-nitrophenyl)methylidene]hydrazine, distinct signals are expected for each unique carbon atom. The imine carbon (C=N) is characteristically deshielded and is expected to resonate in the δ 140-160 ppm region. The carbon atom of the phenyl ring attached to the nitro group (C-4, C-4') will also be significantly deshielded, with an expected chemical shift in the range of δ 145-150 ppm. The carbon atom attached to the imine group (C-1, C-1') is also expected to be in a similar downfield region.

The other aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-140 ppm). The carbons ortho to the nitro group (C-3, C-5, C-3', C-5') are expected to be more deshielded than the carbons meta to the nitro group (C-2, C-6, C-2', C-6').

Table 3: Expected ¹³C NMR Chemical Shifts for [Bis(4-nitrophenyl)methylidene]hydrazine

CarbonExpected Chemical Shift (δ, ppm)
C=N (Imine)140 - 160
C-NO₂145 - 150
C-Imine (Aromatic)140 - 150
Aromatic CH (ortho to NO₂)125 - 130
Aromatic CH (meta to NO₂)120 - 125

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated aromatic carbons. For instance, the signals for the ortho and meta protons in the ¹H NMR spectrum would correlate with their corresponding carbon signals in the ¹³C NMR spectrum.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization and Tautomerism

Nitrogen-15 NMR spectroscopy is a powerful, albeit less common, nuclear magnetic resonance technique that offers direct insight into the chemical environment of nitrogen atoms within a molecule. encyclopedia.pub For a compound like [Bis(4-nitrophenyl)methylidene]hydrazine, which contains four nitrogen atoms in distinct chemical environments (two in the nitro groups and two in the hydrazine bridge), ¹⁵N NMR is invaluable for unambiguous structural elucidation and for investigating dynamic processes such as tautomerism. rsc.orgresearchgate.net

Hydrazones can exist in equilibrium between the hydrazone and a potential azo tautomer. ¹⁵N NMR spectroscopy serves as a definitive tool to distinguish between these forms. researchgate.net The ¹⁵N chemical shifts are highly sensitive to the hybridization state and electronic environment of the nitrogen atom. In the hydrazone tautomer, one would expect distinct signals for the sp²-hybridized imine-like nitrogen (=N-) and the sp³-hybridized amine-like nitrogen (-NH-). The chemical shift of the imine nitrogen would typically be found further downfield compared to the amine nitrogen. Should an azo tautomer exist, the spectrum would instead show signals characteristic of sp²-hybridized nitrogens in an -N=N- arrangement. The large chemical shift range of ¹⁵N NMR makes it possible to resolve these different nitrogen environments clearly. encyclopedia.pub

Furthermore, the coupling constant, specifically the one-bond ¹J(N,H) coupling, can provide conclusive evidence for the presence of an N-H bond, which is characteristic of the hydrazone form. encyclopedia.pub Studies on related hydrazine derivatives have successfully used ¹⁵N NMR to identify the predominant tautomeric forms in solution. rsc.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of [Bis(4-nitrophenyl)methylidene]hydrazine is dictated by its extensive conjugated system and the presence of potent chromophoric and auxochromic groups.

Characterization of Chromophoric Systems

The primary chromophores in [Bis(4-nitrophenyl)methylidene]hydrazine are the two 4-nitrophenyl groups and the azine moiety (>C=N-N=C<). The nitrophenyl groups contain a strong π → π* transition associated with the benzene (B151609) ring, which is significantly influenced by the electron-withdrawing nitro group (-NO₂). acs.org Additionally, the nitro group itself possesses a weaker n → π* transition. mdpi.com The conjugated azine bridge also contributes to the absorption spectrum with its own π → π* transitions.

The combination of these systems results in a complex UV-Vis spectrum with multiple absorption bands. Typically, high-intensity bands in the UV region are assigned to π → π* transitions of the extended conjugated system, while lower-intensity bands, sometimes appearing as shoulders or at longer wavelengths, can be attributed to n → π* transitions originating from the non-bonding electrons on the nitrogen atoms of the hydrazine bridge and the oxygen atoms of the nitro groups. shu.ac.uk In similar nitrophenyl-containing compounds, absorption bands around 340 nm have been attributed to the nitro groups. mdpi.com

Investigation of Intramolecular Charge Transfer Phenomena

A key feature of the electronic structure of [Bis(4-nitrophenyl)methylidene]hydrazine is the potential for significant intramolecular charge transfer (ICT). The molecule possesses electron-donating character in the central hydrazine bridge and strong electron-accepting character in the terminal 4-nitrophenyl groups. This "donor-acceptor-donor" type structure facilitates the transfer of electron density from the hydrazine moiety to the nitrophenyl rings upon electronic excitation.

This ICT character gives rise to a strong, broad absorption band at a longer wavelength (a red shift) compared to the parent, unconjugated chromophores. pharmatutor.org The energy, and therefore the wavelength, of this ICT band can be sensitive to solvent polarity. In more polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized, often leading to a further red shift (positive solvatochromism). shu.ac.uk The study of these solvatochromic shifts provides valuable information about the change in dipole moment upon excitation and confirms the charge-transfer nature of the electronic transition.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk For [Bis(4-nitrophenyl)methylidene]hydrazine (C₁₃H₁₀N₄O₄), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass (286.07 g/mol ). lookchem.com

Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and undergoes fragmentation through the cleavage of its weakest bonds. wikipedia.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For [Bis(4-nitrophenyl)methylidene]hydrazine, characteristic fragmentation pathways would include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazones, which would lead to the formation of a [C₆H₄(NO₂)C=N]⁺ fragment.

Loss of Nitro Group (NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), leading to a significant peak at M-46.

Loss of Nitric Oxide (NO): A rearrangement followed by the loss of •NO can also occur, resulting in a peak at M-30.

Fission of the Aromatic Ring: Fragmentation of the nitrophenyl rings can lead to a series of smaller charged fragments.

Homolytic Bond Cleavage: In some complex hydrazones, unusual homolytic bond cleavages have been observed, leading to the formation of odd-electron ions from even-electron ions. nih.gov

An interactive table of expected key fragments is provided below.

m/z Value Proposed Fragment Ion Formula
286Molecular Ion [M]⁺[C₁₃H₁₀N₄O₄]⁺
240[M - NO₂]⁺[C₁₃H₁₀N₃O₂]⁺
150[C₆H₄(NO₂)C=N]⁺[C₇H₄N₂O₂]⁺
120[C₇H₄N₂O₂ - NO]⁺[C₇H₄N₂O]⁺
104[C₇H₄N]⁺[C₇H₄N]⁺
76[C₆H₄]⁺[C₆H₄]⁺

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture

Studies on this related compound identified two different crystalline forms (isomers), indicating that the molecular conformation can be influenced by packing forces in the crystal lattice. najah.eduresearchgate.net The molecules were found to be non-planar, with significant twisting around the central N-N bond.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise geometric parameters obtained from SCXRD are crucial for understanding the bonding and stereochemistry of the molecule. The C=N double bonds are expected to have lengths typical of imines, while the N-N bond in the hydrazine bridge would be shorter than a typical single bond due to conjugation with the π-systems. The geometry around the imine carbons and nitrogens is expected to be trigonal planar.

The tables below present representative bond lengths, bond angles, and torsion angles from the crystal structure of the related compound, (1E,2E)-bis[1-(4-nitrophenyl)ethylidene] hydrazine, to illustrate the expected molecular geometry. najah.edu

Selected Bond Lengths (Å)

Bond Length (Å)
C=N ~1.28
N-N ~1.41
C-NO₂ ~1.47
N-O ~1.22

Selected Bond Angles (°)

Angle Value (°)
C-N-N ~116
C=N-N ~119
O-N-O ~124

Selected Torsion Angles (°)

Torsion Angle Value (°)
C=N-N=C ~155 to -113

These values reveal a twisted conformation, particularly around the central N-N bond, which deviates significantly from planarity. This twisting relieves steric hindrance between the bulky nitrophenyl groups. The supramolecular architecture in the crystal is stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. najah.edu

Analysis of Conformational Isomerism in the Crystalline State

Detailed crystallographic studies on a compound identified as Benzaldehyde 2,4-dinitrophenylhydrazone, which shares the molecular formula C13H10N4O4 with some interpretations of the requested compound's name, reveal an approximately planar E configuration in the crystalline state. researchgate.net This planarity suggests a significant degree of electron delocalization across the molecule.

In this conformation, the dinitrophenyl moiety shows interesting bond length variations. The aromatic C-C bonds adjacent to the imino group have an average length of 1.417 (3) Å, which is notably longer than the average of 1.373 (3) Å for the other C-C bonds within the same phenyl ring. researchgate.net This elongation may be attributed to the overlap of the non-bonding orbital of the imino nitrogen atom with the π-orbitals of the aromatic system. researchgate.net

The molecule adopts an E configuration concerning the C=N double bond. nih.gov The planarity is a recurring feature in similar hydrazone structures, facilitating extensive electron delocalization which influences the molecule's spectroscopic and physical properties.

Interactive Data Table: Selected Bond Lengths for Benzaldehyde 2,4-dinitrophenylhydrazone

BondLength (Å)
Aromatic C-C (near imino)1.417 (3)
Other Aromatic C-C1.373 (3)
N-C (imine)1.338 (2)

Note: Data is for Benzaldehyde 2,4-dinitrophenylhydrazone, which has the molecular formula C13H10N4O4.

Elucidation of Crystal Packing Arrangements and Lattice Parameters

Crystals of this compound have been characterized in the monoclinic space group P21/c. The specific lattice parameters determine the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal.

Interactive Data Table: Crystal Data and Lattice Parameters for Benzaldehyde 2,4-dinitrophenylhydrazone

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.820 (3)
b (Å)4.3515 (9)
c (Å)25.159 (7)
β (°)123.01 (2)
Z4

Computational and Theoretical Investigations of Bis 4 Nitrophenyl Methylidene Hydrazine

Hirshfeld Surface Analysis for Intermolecular Contact Visualization and Quantification

Generation and Interpretation of Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. analis.com.mynih.gov A key output of this analysis is the two-dimensional (2D) fingerprint plot, which summarizes the distribution of intermolecular contacts. analis.com.my These plots are generated by mapping the distances from any point on the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). analis.com.myresearchgate.net

For a molecule like [Bis(4-nitrophenyl)methylidene]hydrazine, the 2D fingerprint plot would reveal the relative prevalence of different types of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The plot's appearance, characterized by distinct spikes and wings, allows for a quantitative assessment of these interactions. analis.com.mynih.gov For instance, sharp, distinct spikes often indicate the presence of strong hydrogen bonds, while more diffuse features might represent weaker van der Waals contacts. The interpretation of these plots is crucial for understanding the packing of molecules in the crystalline state and the forces that govern the supramolecular architecture. nih.gov

Deconvolution of Contributions from Specific Intermolecular Contacts

In the case of [Bis(4-nitrophenyl)methylidene]hydrazine, which contains nitro groups and aromatic rings, several key interactions would be of interest. The deconvolution of the fingerprint plot would likely reveal significant contributions from O···H, N···H, C···H, and C···C contacts. The presence of nitro groups suggests that O···H interactions, indicative of hydrogen bonding, would play a crucial role in the crystal packing. nih.gov Furthermore, the aromatic nitrophenyl rings would likely engage in π-π stacking interactions, which would be represented by C···C contacts. nih.gov

Below is an illustrative data table summarizing the hypothetical percentage contributions of various intermolecular contacts for [Bis(4-nitrophenyl)methylidene]hydrazine, as would be derived from a deconvoluted 2D fingerprint plot.

Intermolecular ContactPercentage Contribution (%)
O···H / H···O35.5
H···H25.2
C···H / H···C18.8
C···C8.5
N···H / H···N6.3
O···N / N···O3.1
Other2.6

Note: The data in this table is illustrative and represents typical values for similar organic compounds.

Computational Modeling of Chemical Behavior

Computational modeling extends beyond static crystal structures to simulate the dynamic behavior of molecules. Techniques like Monte Carlo and molecular dynamics simulations can predict how [Bis(4-nitrophenyl)methylidene]hydrazine behaves under various conditions.

Monte Carlo Simulations for Adsorption Phenomena on Surfaces

Monte Carlo (MC) simulations are a computational method used to explore the conformational space of a molecule and its interactions with a surface, providing insights into adsorption phenomena. chemmethod.com For [Bis(4-nitrophenyl)methylidene]hydrazine, MC simulations could be employed to predict its adsorption behavior on various materials, such as graphene or activated carbon. chemmethod.comresearchgate.net

The simulations would involve randomly placing the molecule near the surface and calculating the interaction energy for a multitude of configurations. chemmethod.com By using a Metropolis algorithm, the simulation samples low-energy configurations, ultimately identifying the most favorable adsorption sites and orientations. chemmethod.com Key outputs from these simulations include the adsorption energy, which indicates the strength of the interaction, and the preferred binding geometry. This information is vital for applications such as sensing, catalysis, and environmental remediation.

An illustrative table of potential adsorption energies for [Bis(4-nitrophenyl)methylidene]hydrazine on different surfaces, as might be determined by Monte Carlo simulations, is provided below.

Adsorbent SurfaceAdsorption Energy (kcal/mol)
Graphene-25.8
Graphene Oxide-32.5
Activated Carbon-28.1
Silica-19.7

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Structural Behavior

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion and conformational changes. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, revealing the dynamic structural behavior of [Bis(4-nitrophenyl)methylidene]hydrazine in different environments, such as in solution or at an interface. mdpi.com

Reactivity, Reaction Mechanisms, and Chemical Transformations of Bis 4 Nitrophenyl Methylidene Hydrazine

Mechanistic Studies of Formation Pathways

The formation of [Bis(4-nitrophenyl)methylidene]hydrazine, a hydrazone, occurs through the condensation reaction of bis(4-nitrophenyl)methanone (B89488) with hydrazine (B178648). This reaction is a subset of nucleophilic addition-elimination reactions at the carbonyl group.

The synthesis of hydrazones from aldehydes and ketones is a well-established reaction. masterorganicchemistry.com The mechanism for the formation of [Bis(4-nitrophenyl)methylidene]hydrazine involves the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine at the electrophilic carbonyl carbon of bis(4-nitrophenyl)methanone. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom within the tetrahedral intermediate. This step is often facilitated by the solvent or a catalyst.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, leading to the formation of a C=N double bond. bham.ac.uk

Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (such as the solvent or another hydrazine molecule) to yield the stable hydrazone product, [Bis(4-nitrophenyl)methylidene]hydrazine.

The formation of hydrazones can be catalyzed by either acid or base. bham.ac.uk

Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine. bham.ac.uk However, at very low pH, the hydrazine nucleophile can be protonated, rendering it non-nucleophilic. Therefore, the reaction rate is highly pH-dependent. The rate-determining step under acidic conditions is typically the nucleophilic addition. bham.ac.uk Studies have shown that catalysts containing an ortho proton donor can be particularly effective in facilitating hydrazone formation. nih.govnih.gov

Base Catalysis: Under neutral or basic conditions, the dehydration step is often the rate-determining step. bham.ac.uk

The presence of electron-withdrawing groups, such as the nitro groups in the 4-positions of the phenyl rings, can influence the reactivity of the carbonyl group. These groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus accelerating the initial nucleophilic attack. nih.gov

Chemical Transformations of the Nitro and Hydrazone Moieties

The [Bis(4-nitrophenyl)methylidene]hydrazine molecule possesses two key reactive sites: the aromatic nitro groups and the hydrazone (C=N-N) moiety.

The reduction of aromatic nitro compounds is a significant transformation in organic synthesis. wikipedia.org The nitro groups of [Bis(4-nitrophenyl)methylidene]hydrazine can be reduced to various other functional groups, most commonly primary amines (anilines). A variety of reducing agents and conditions can be employed for this purpose. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Other reagents that can be used include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. For instance, some reagents might selectively reduce the nitro groups without affecting the imine bond of the hydrazone.

The reduction can also proceed through intermediate stages, such as nitroso and hydroxylamine (B1172632) compounds, before reaching the amine. orientjchem.org Under certain conditions, treatment with metal hydrides can lead to the formation of azo compounds. wikipedia.org

Table 1: Common Reagents for Aromatic Nitro Group Reduction
Reagent/SystemTypical ProductNotes
H₂, Pd/CAmineCommon and efficient method. commonorganicchemistry.com
Fe, HClAmineClassical and cost-effective method. masterorganicchemistry.com
SnCl₂AmineProvides a mild method for reduction. commonorganicchemistry.com
Zn, NH₄ClHydroxylamineCan selectively form the hydroxylamine. wikipedia.org
LiAlH₄Azo compoundTypically not used for aniline (B41778) synthesis from nitroaromatics. commonorganicchemistry.com

The carbon-nitrogen double bond (imine) in the hydrazone moiety is also a site of reactivity.

Hydrolysis: The formation of hydrazones is a reversible process. masterorganicchemistry.com In the presence of aqueous acid, the imine bond can be hydrolyzed to regenerate the original carbonyl compound (bis(4-nitrophenyl)methanone) and hydrazine. masterorganicchemistry.com

Reduction: The C=N bond can be reduced to a C-N single bond. This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride.

Cyclization Reactions: The hydrazone moiety can participate in various cyclization reactions, depending on the reaction conditions and the presence of other functional groups. libretexts.org

The C=N bond is less polarized than a C=O bond due to the lower electronegativity of nitrogen compared to oxygen. bham.ac.uk

Tautomerism and Isomerism in Solution and Solid State

Hydrazones can exhibit both tautomerism and stereoisomerism.

Tautomerism: Hydrazones can exist in tautomeric forms, such as the hydrazone-azo and ene-hydrazine forms. The equilibrium between these forms depends on the solvent, temperature, and the electronic nature of the substituents.

Stereoisomerism: Due to the restricted rotation around the C=N double bond, hydrazones can exist as E/Z (or cis/trans) stereoisomers. bham.ac.uk The energetic barrier for (E)-(Z) isomerization is generally low enough that isolating individual stereoisomers can be challenging. bham.ac.uk However, one stereoisomer, typically the (E)-isomer due to steric hindrance, is usually predominant at equilibrium. bham.ac.uk The presence of both E- and Z-isomers has been observed in solutions of similar compounds like aldehyde-2,4-dinitrophenylhydrazones, particularly under UV irradiation or in the presence of acid. nih.gov

In the solid state, specific isomers can be isolated. For example, a study on a related compound, (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, identified two different crystalline isomers (a red and a white form) that could be interconverted by heating in a solvent (thermo-isomerism). najah.eduias.ac.in These isomers differed in their molecular planarity and crystal packing. najah.eduias.ac.in

Table 2: Types of Isomerism in Hydrazones
Isomerism TypeDescriptionInfluencing Factors
Stereoisomerism (E/Z)Geometric isomers due to restricted rotation around the C=N bond. bham.ac.ukSteric hindrance, solvent, acid/base, UV irradiation. nih.gov
TautomerismEquilibrium between hydrazone, azo, and ene-hydrazine forms.Solvent, temperature, substituents.
Polymorphism/Thermo-isomerismDifferent crystalline forms with distinct physical properties (e.g., color). najah.eduias.ac.inTemperature, solvent of crystallization. najah.eduias.ac.in

Investigation of Keto-Enol and Imine-Enamine Tautomeric Equilibria

Tautomerism involves the migration of a proton, and for hydrazones like [Bis(4-nitrophenyl)methylidene]hydrazine, two primary forms of tautomerism are theoretically possible: imine-enamine and keto-enol.

Imine-Enamine Tautomerism: This is the most relevant tautomeric form for hydrazones, representing an equilibrium between the imine form (C=N-NH) and the enamine (or enehydrazine) form (CH-N=N). wikipedia.org Generally, for simple hydrazones, the imine tautomer is significantly more stable and predominates. acs.orgreddit.com This stability is attributed to the greater bond energy of the C=N double bond compared to the C=C double bond in the enamine form. While direct experimental evidence for the enamine tautomer of [Bis(4-nitrophenyl)methylidene]hydrazine is not extensively documented, theoretical calculations and studies on analogous aryl hydrazones suggest that the equilibrium lies heavily in favor of the imine structure. acs.org The imine–enamine tautomerism is considered the nitrogen analogue of the more commonly known keto-enol tautomerism. thieme.de

Keto-Enol Tautomerism: This form of tautomerism is more characteristic of compounds containing a carbonyl group adjacent to a C-H bond. For [Bis(4-nitrophenyl)methylidene]hydrazine itself, which lacks a traditional keto group, this equilibrium is not directly applicable. However, in related Schiff base derivatives that may possess hydroxyl groups on the aromatic rings, a keto-enol or phenol-imine equilibrium can be a significant factor, often influenced by solvent polarity and the potential for intramolecular hydrogen bonding. rsc.orgresearchgate.netresearchgate.net

The potential tautomeric forms are summarized in the table below.

Tautomeric FormGeneral StructurePredominance in Hydrazones
Imine (Hydrazone)>C=N-NH-Highly Favored
Enamine (Enehydrazine)>CH-N=N-Generally Unfavorable/Transient

Geometric Isomerism (E/Z configurations)

The carbon-nitrogen double bonds (imines) in [Bis(4-nitrophenyl)methylidene]hydrazine are centers for geometric isomerism, leading to the possibility of E (entgegen) and Z (zusammen) configurations. This isomerism arises from the restricted rotation around the C=N bond.

For symmetric hydrazones derived from ketones, such as the related compound (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, the E,E configuration is typically the most thermodynamically stable. ias.ac.in This preference is largely due to reduced steric hindrance between the bulky substituents on the carbon and nitrogen atoms of the imine bond. researchgate.net The E isomer places the larger groups on opposite sides of the double bond, minimizing steric strain. researchgate.net

Studies on various acylhydrazones and other hydrazone derivatives have shown that the E isomer is often the exclusively observed form in the solid state and in solution, though the Z isomer can be formed photochemically. nih.govrsc.org The energy barrier for isomerization can be influenced by solvent and temperature. For instance, thermo-isomerism has been observed in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, where heating in methanol (B129727) can induce a change in isomeric form, accompanied by a distinct color change from red to white. ias.ac.in This phenomenon is linked to a structural change from a more planar molecule to a more twisted, non-planar conformation. ias.ac.in

The general stability trends for hydrazone isomers are outlined below.

Isomer ConfigurationDescriptionGeneral StabilityRationale
E (trans)High-priority groups on opposite sides of the C=N bond.More StableMinimized steric hindrance. researchgate.net
Z (cis)High-priority groups on the same side of the C=N bond.Less StableIncreased steric crowding. researchgate.net

Metal Coordination Chemistry: Ligand Properties and Complex Formation

Hydrazones are well-established ligands in coordination chemistry due to the presence of donor atoms (imine nitrogen) and a conjugated backbone that can facilitate electron delocalization in the resulting metal complexes. researchgate.netnih.gov [Bis(4-nitrophenyl)methylidene]hydrazine, with its two imine nitrogen atoms and extensive π-system, is expected to be an effective chelating ligand. The electron-withdrawing 4-nitrophenyl groups can significantly influence the electronic properties of the ligand and its complexes. nih.gov

Binding Modes and Coordination Geometries

[Bis(4-nitrophenyl)methylidene]hydrazine can act as a bidentate or potentially a bridging ligand. The most probable coordination occurs through the lone pair of electrons on the two imine nitrogen atoms, forming a stable chelate ring with a metal ion.

Bidentate N,N'-Chelation: The ligand can coordinate to a single metal center via both nitrogen atoms of the C=N groups. This is a common binding mode for similar Schiff base and hydrazone ligands, leading to the formation of stable five- or six-membered chelate rings. researchgate.net

Bridging Ligand: The molecule could potentially bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

The coordination geometry of the resulting complex is determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for transition metal complexes with hydrazone ligands include octahedral, square planar, and tetrahedral. nih.govsapub.org For instance, studies on complexes with ligands structurally similar to [Bis(4-nitrophenyl)methylidene]hydrazine have reported the formation of octahedral and square planar geometries with metals like Co(II), Ni(II), and Cu(II). nih.gov

Electronic and Structural Modifications Upon Complexation

The coordination of [Bis(4-nitrophenyl)methylidene]hydrazine to a metal ion induces significant changes in its electronic and structural properties, which can be monitored using spectroscopic techniques.

Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift in the stretching frequency of the azomethine (C=N) group. Upon coordination of the imine nitrogen to the metal center, electron density is drawn from the C=N bond to the metal. This weakens the bond, resulting in a shift of the ν(C=N) band to a lower wavenumber (frequency) in the IR spectrum of the complex compared to the free ligand. researchgate.net New bands at lower frequencies also appear, which are attributed to the formation of metal-nitrogen (M-N) bonds. jptcp.com

UV-Visible Spectroscopy: The electronic spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* transitions within the aromatic rings and the C=N chromophore, and potentially n→π* transitions associated with the nitrogen lone pairs. Upon complexation, these bands may shift in wavelength and/or intensity. Furthermore, new bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. sapub.org These changes are indicative of the alteration of the ligand's molecular orbitals upon coordination.

A summary of expected spectroscopic changes upon complexation is provided below.

Spectroscopic TechniqueObserved Change in ComplexInterpretation
Infrared (IR)Shift of ν(C=N) band to lower frequency.Coordination of imine nitrogen to the metal center. researchgate.net
Appearance of new bands in the low-frequency region.Formation of new M-N bonds. jptcp.com
UV-VisibleShift in π→π* and n→π* absorption bands (bathochromic or hypsochromic).Alteration of ligand's electronic structure.
Appearance of new bands in the visible region.d-d transitions or Ligand-to-Metal Charge Transfer (LMCT). sapub.org

Supramolecular Chemistry and Crystal Engineering of Bis 4 Nitrophenyl Methylidene Hydrazine Assemblies

Principles of Crystal Engineering Applied to Hydrazone Frameworks

Crystal engineering is fundamentally concerned with understanding and utilizing intermolecular interactions to design new solids with desired properties. The primary goal is to control the assembly of molecules into specific, predictable crystalline architectures. In the context of hydrazone frameworks, this involves the strategic use of functional groups that can act as reliable connectors or "synthons."

Hydrazones, characterized by the R₂C=N-NHR' moiety, are particularly rich in crystal engineering functionalities. The key features include:

Hydrogen Bond Donors: The N-H group of the hydrazine (B178648) is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The imine nitrogen (C=N) and any electronegative atoms on the R groups (such as the oxygen atoms of nitro groups) serve as effective hydrogen bond acceptors.

Aromatic Platforms: Phenyl rings, especially when substituted, provide sites for various aromatic interactions, including π-π stacking and C-H...π interactions.

The design principles for hydrazone frameworks, therefore, revolve around the predictable formation of robust hydrogen-bonded networks, often involving the N-H group. The presence of substituents, like the 4-nitro groups in [Bis(4-nitrophenyl)methylidene]hydrazine, introduces strong acceptors (nitro-oxygens) and modifies the electronic properties of the aromatic rings, significantly influencing the hierarchy and nature of the intermolecular interactions that guide the crystal packing. The predictability of these interactions allows for the rational design of crystalline materials with specific topologies and potential applications in fields such as materials science and pharmaceuticals.

Hydrogen Bonding Networks: Characterization and Classification

In the crystalline lattice of hydrazones, hydrogen bonds are paramount in establishing structural cohesion and defining the supramolecular architecture. For [Bis(4-nitrophenyl)methylidene]hydrazine, the presence of N-H donors, aromatic C-H donors, and oxygen/nitrogen acceptors leads to a complex network of interactions.

N-H...O Hydrogen Bonds

The most prominent hydrogen bond in the structure of [Bis(4-nitrophenyl)methylidene]hydrazine is expected to be the interaction between the hydrazine N-H group and the oxygen atoms of the nitro groups on adjacent molecules. This type of N-H...O bond is a classic, strong hydrogen bond that often plays a primary role in directing the assembly of molecules. These interactions can link molecules into chains, dimers, or more complex sheets, forming the primary scaffold of the crystal structure. The geometric parameters of these bonds, such as the donor-acceptor distance and the N-H...O angle, are critical indicators of their strength and directional influence.

C-H...O and C-H...N Interactions

C-H...O Interactions: The aromatic C-H groups can form hydrogen bonds with the oxygen atoms of the nitro groups. While individually weaker than N-H...O bonds, the sheer number of such potential interactions can collectively provide substantial stabilization energy.

C-H...N Interactions: The imine nitrogen of the hydrazone linkage can also act as an acceptor for aromatic C-H donors from neighboring molecules.

These weaker interactions are crucial for "fine-tuning" the molecular arrangement, filling the voids within the primary hydrogen-bonded framework and contributing to the density and stability of the final crystal structure.

Below is a representative table outlining the typical geometric parameters for hydrogen bonds observed in similar nitrophenyl hydrazone crystal structures.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
NHO (nitro)~0.86~2.1-2.4~2.9-3.2~150-170
C (aryl)HO (nitro)~0.93~2.3-2.6~3.2-3.5~130-160
C (aryl)HN (imine)~0.93~2.5-2.8~3.4-3.7~140-160

Aromatic Interactions: Role of Pi-Stacking in Crystal Packing

The planar nitrophenyl rings of [Bis(4-nitrophenyl)methylidene]hydrazine are ideally suited for engaging in aromatic interactions, commonly referred to as π-π stacking. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings and are highly directional, playing a key role in the vertical packing of molecules within the crystal.

Parallel-Displaced and T-Shaped π-π Stacking Geometries

Two primary geometries are typically observed for π-π stacking:

Parallel-Displaced: In this arrangement, the aromatic rings of adjacent molecules are parallel but offset from one another. This geometry avoids the repulsive interaction of a direct face-to-face alignment and maximizes attractive forces. Key parameters used to describe this interaction are the centroid-to-centroid distance (typically 3.3 to 3.8 Å) and the slippage distance (the perpendicular distance between the centroids).

T-Shaped (or Edge-to-Face): This geometry involves the edge of one aromatic ring (the C-H bonds) pointing towards the face (the π-electron cloud) of another. This is a type of electrostatic interaction where the partially positive hydrogen atoms of one ring interact favorably with the electron-rich face of the other.

In the crystal structure of [Bis(4-nitrophenyl)methylidene]hydrazine, parallel-displaced stacking between the electron-deficient nitrophenyl rings is a likely and significant packing motif, contributing to the formation of columnar or layered structures.

C-H...π Interactions Involving Aromatic Rings

A related and important aromatic interaction is the C-H...π interaction. This is a form of weak hydrogen bond where a C-H group acts as the donor and the entire π-electron system of an aromatic ring acts as the acceptor. These interactions are geometrically distinct from T-shaped stacking and involve a C-H bond pointing towards the center of a π-face. They provide further stabilization and help to efficiently pack molecules in three dimensions, linking different π-stacked assemblies.

The table below summarizes typical geometric parameters for aromatic interactions found in related structures.

Interaction TypeParameterTypical Value Range
Parallel-Displaced π-πCentroid-Centroid Distance3.3 - 3.8 Å
Interplanar Angle0 - 10°
Slippage Distance1.2 - 1.8 Å
T-Shaped (Edge-to-Face)H-to-Centroid Distance~2.5 - 3.0 Å
Angle of Interaction~70 - 90°
C-H...πH-to-Centroid Distance~2.4 - 2.8 Å
C-H···Centroid Angle> 140°

Polymorphism and Pseudopolymorphism in [Bis(4-nitrophenyl)methylidene]hydrazine Crystals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to different crystal structures that arise from the incorporation of solvent molecules into the crystal lattice (solvates).

Non Biological Advanced Materials Applications of Bis 4 Nitrophenyl Methylidene Hydrazine and Its Derivatives

Adsorption Characteristics in Chemical Systems

The ability of [Bis(4-nitrophenyl)methylidene]hydrazine and related hydrazones to adsorb onto various surfaces is fundamental to their application in material interface modification and as corrosion inhibitors. The lone pair of electrons on the nitrogen atoms, the π-electrons of the aromatic rings, and the polar nitro groups all serve as active centers for interaction with material surfaces.

Hydrazone chemistry offers a dynamic and controllable method for surface modification. The formation of the hydrazone linkage is a reversible reaction, the direction of which can be controlled by pH. This has been exploited in the development of 'smart' surfaces where functionality can be altered on-demand. Researchers have synthesized polymer brush surfaces containing hydrazone linkages that can be reversibly functionalized. morressier.com This 'catch-and-release' capability is crucial for applications in reusable biosensors, self-healing materials, and antifouling coatings. morressier.com

The functionalization of nanoscale covalent organic frameworks (NCOFs) with hydrazone groups represents another key application. By modifying the surface-exposed aldehyde groups of NCOFs with hydrazines, pH-responsive nanosystems can be created. nih.gov This strategy allows for the covalent linkage of molecules, which can then be released in acidic environments, demonstrating the potential for targeted delivery systems and responsive materials. nih.gov

Hydrazone derivatives have proven to be highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. bohrium.comnih.govelectrochemsci.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govmdpi.com This adsorption occurs through both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal's d-orbitals. mdpi.comresearchgate.net

Experimental studies, utilizing techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have demonstrated that hydrazone derivatives can achieve remarkable inhibition efficiencies, often exceeding 90%. nih.govelectrochemsci.orgbohrium.com PDP results typically indicate that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions. electrochemsci.orgbohrium.com EIS measurements show a significant increase in polarization resistance and a decrease in double-layer capacitance upon the addition of the inhibitor, confirming the formation of an adsorptive film on the metal surface. nih.gov The adsorption of these molecules on steel surfaces is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. electrochemsci.orgbohrium.com

Theoretical studies using Density Functional Theory (DFT) provide insight into the inhibitor-surface interaction mechanism. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment are calculated to correlate the molecular structure with inhibition efficiency. sciencetechindonesia.com A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher ability to accept electrons, strengthening the inhibitor-metal bond.

Table 1: Experimental Data for Hydrazone-based Corrosion Inhibitors on Steel in HCl Solution This table presents data for various hydrazone derivatives to illustrate typical performance.

InhibitorConcentrationInhibition Efficiency (%)Reference
(E)-N'-(4-methoxybenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (HYD-3)5 x 10-3 M90 bohrium.comelectrochemsci.org
(E)-N′-(1-(4-hydroxyphenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (PHD-OH)5 x 10-3 M96 bohrium.com
(E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ)5 x 10-3 M98 nih.gov
N-Benzo bohrium.comepfl.chdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b)1 x 10-3 M91.30 sciencetechindonesia.com
(E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid (1c)1 x 10-3 M91.34 sciencetechindonesia.com

Optoelectronic Properties and Potential in Optical Materials

The conjugated π-system of [Bis(4-nitrophenyl)methylidene]hydrazine, flanked by donor (hydrazine) and acceptor (nitro) groups, forms a classic "push-pull" chromophore. This molecular architecture is a key design principle for materials with significant optoelectronic properties, including non-linear optical responses and tailored photophysical behaviors.

Organic materials with large second-order NLO properties are of great interest for applications in optical data storage, signal processing, and telecommunications. Hydrazone derivatives have emerged as a highly efficient class of crystalline materials for such applications. epfl.ch The "push-pull" electronic structure leads to a large molecular hyperpolarizability (β), which is a measure of the molecule's NLO response.

A prominent example from this class is 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH). Single crystals of DANPH exhibit one of the largest phase-matchable second-order NLO coefficients ever reported in a bulk material. optica.org Electric-field-induced second harmonic generation (EFISH) measurements have been used to quantify the molecular hyperpolarizability of these compounds. epfl.ch The strong NLO response is attributed to the efficient intramolecular charge transfer from the electron-donating group to the electron-accepting group through the conjugated hydrazone bridge.

Table 2: Non-linear Optical (NLO) Properties of a Representative Nitrophenyl Hydrazone Derivative

CompoundPropertyValueWavelength (nm)Reference
4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH)Molecular Hyperpolarizability (βzzz)200 x 10-40 m4/V1907 optica.org
Second-order NLO coefficient (d21)270 ± 50 pm/V1542 optica.org

The photophysical properties of hydrazones, such as their absorption and emission characteristics, can be tuned by modifying their molecular structure. The formation of the hydrazone from a hydrazine (B178648) and an aldehyde can lead to significant changes in fluorescence. For instance, certain weakly fluorescent hydrazine-substituted fluorophores can become strongly fluorescent upon reacting with an aldehyde to form a hydrazone, a "turn-on" response useful for sensing applications. nih.gov

Spectroscopic characterization of p-nitrophenyl hydrazones reveals characteristic absorption bands in the UV-Visible region. discoveryjournals.orgresearchgate.net The absorption and emission maxima are influenced by the nature of the substituents and the solvent polarity. nih.gov Aromatic hydrazones typically display red-shifted absorption and emission spectra compared to their aliphatic counterparts, along with higher fluorescence quantum yields. nih.gov This tunability makes them promising candidates for use as fluorescent probes, organic light-emitting diodes (OLEDs), and active components in dye-sensitized solar cells.

Contribution to the Synthesis of High-Energy Density Materials (HEDMs) (via heterocyclic derivatization)

High-energy density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. A key strategy in the design of modern HEDMs is the synthesis of molecules with a high nitrogen content, a high density, and a positive enthalpy of formation. Hydrazones, particularly those bearing multiple nitro groups, serve as valuable precursors for the synthesis of nitrogen-rich heterocyclic HEDMs. researchgate.netclockss.org

Polynitrophenyl hydrazines are key synthons in this field. For example, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is a direct precursor to hexanitroazobenzene, an important energetic material. researchgate.netnih.gov The synthesis involves the condensation of a picryl halide with hydrazine hydrate (B1144303). researchgate.netnih.gov The resulting polynitrated hydrazine backbone can then be further cyclized or modified to create complex, high-nitrogen heterocyclic systems. Theoretical calculations on compounds like 1,2-bis(2,4,6-trinitrophenyl) hydrazine have indicated superior energetic performance, with a higher velocity of detonation compared to established explosives like hexanitrostilbene (B7817115) (HNS). nih.gov

The C=N-NH- backbone of hydrazones is a versatile building block for constructing various heterocycles like pyrazoles, triazines, and pyrimidines through intramolecular and intermolecular cyclization reactions. researchgate.netresearchgate.netmdpi.com By starting with a nitrated precursor like [Bis(4-nitrophenyl)methylidene]hydrazine, the resulting heterocyclic derivatives can be endowed with the high nitrogen content and oxygen balance required for energetic applications.

Conclusion and Future Research Directions

Summary of Key Academic Insights into [Bis(4-nitrophenyl)methylidene]hydrazine Chemistry

Currently, the academic insights into the specific chemistry of [Bis(4-nitrophenyl)methylidene]hydrazine are foundational. The compound is identified by its CAS number 81652-52-0 and molecular formula C13H10N4O4. Structurally, it is a hydrazone derivative of 4,4'-dinitrobenzophenone, suggesting its synthesis likely involves a condensation reaction between 4,4'-dinitrobenzophenone and hydrazine (B178648). This synthetic route is a standard method for the formation of hydrazones.

Beyond these basic data points, there is a notable absence of in-depth studies. Detailed spectroscopic characterization (such as advanced NMR, IR, and mass spectrometry analyses), extensive reactivity profiles, and crystallographic data are not extensively reported in peer-reviewed journals. While the broader class of hydrazones is known for its diverse biological activities and applications in coordination chemistry, these properties have not been specifically investigated for [Bis(4-nitrophenyl)methylidene]hydrazine. rsc.orgresearchgate.net

Identification of Unexplored Research Avenues and Open Questions

The scarcity of dedicated research on [Bis(4-nitrophenyl)methylidene]hydrazine presents a multitude of unexplored avenues and open questions for chemists.

Key Unexplored Areas:

Detailed Synthesis and Optimization: While a synthesis route can be inferred, studies optimizing reaction conditions, yields, and purification methods are lacking.

Structural Elucidation: A definitive single-crystal X-ray diffraction study would provide invaluable information about its three-dimensional structure, bond angles, and intermolecular interactions.

Spectroscopic and Physicochemical Properties: Comprehensive documentation of its spectroscopic data is needed for unambiguous identification and characterization. Fundamental physicochemical properties such as solubility, pKa, and electrochemical behavior are also unknown.

Chemical Reactivity: The reactivity of the hydrazone and the influence of the two electron-withdrawing nitrophenyl groups have not been systematically studied. Investigations into its stability, degradation pathways, and participation in various organic reactions are needed.

Coordination Chemistry: The potential of [Bis(4-nitrophenyl)methylidene]hydrazine to act as a ligand for metal complexes is a significant unexplored area. The resulting complexes could exhibit interesting catalytic or material properties. cheescube.comfrontiersin.orgnih.gov

Biological Activity: The biological profile of this compound remains completely uninvestigated. Screening for potential antimicrobial, anticancer, or other pharmacological activities could be a fruitful area of research, given the known bio-activities of other nitrophenyl hydrazones. chemrxiv.org

Materials Science Applications: The presence of nitro groups, which are known to influence optical and electronic properties, suggests that this compound could be a candidate for new materials with applications in optics or electronics. dergipark.org.tr

Methodological Advancements and Future Experimental/Theoretical Approaches

Modern chemical research offers a sophisticated toolkit to address the knowledge gaps concerning [Bis(4-nitrophenyl)methylidene]hydrazine.

Future Experimental Approaches:

Automated Synthesis and High-Throughput Screening: These techniques could be employed to rapidly optimize the synthesis and screen for biological activity.

Advanced Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry would provide a complete picture of its structure and connectivity.

Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguous structural determination.

Thermal Analysis (TGA/DSC): These methods would provide insights into the compound's thermal stability and decomposition profile.

Electrochemical Analysis: Cyclic voltammetry could be used to study its redox properties.

Future Theoretical Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict its molecular geometry, electronic structure, spectroscopic properties, and reactivity. nih.gov This would complement experimental findings and provide deeper mechanistic insights.

Molecular Docking: If any biological activity is identified, molecular docking studies could help elucidate its mechanism of action by predicting its binding interactions with biological targets. chemrxiv.org

Broader Scientific Impact on Fundamental Organic, Structural, and Materials Chemistry

A thorough investigation into the chemistry of [Bis(4-nitrophenyl)methylidene]hydrazine could have a significant impact on several areas of chemistry.

Fundamental Organic Chemistry: A detailed study of its reactivity would contribute to a better understanding of the interplay between the hydrazone functionality and multiple electron-withdrawing groups, providing valuable data for reaction mechanism and design.

Structural Chemistry: The crystal structure of this compound could reveal interesting packing motifs and non-covalent interactions, contributing to the broader understanding of crystal engineering.

Materials Chemistry: The exploration of its optical and electronic properties could lead to the development of new functional materials. The high nitrogen content and nitro groups also suggest potential as an energetic material, an area that would require careful and expert investigation.

Q & A

Q. Table 1: Key Reaction Conditions

Starting MaterialReagent/ConditionProductReference
1-Ethylidene-2-(4-nitrophenyl)hydrazineAcetylacetone, NaOEtPyrazol-4-yl derivatives
4-NitrobenzaldehydeHydrazine hydrate, acetic acidHydrazone derivatives

Which spectroscopic and crystallographic methods are most effective for characterizing [Bis(4-nitrophenyl)methylidene]hydrazine?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm hydrazone bond formation and substituent positions. For example, the imine proton (N=CH) appears as a singlet near δ 8.5–9.0 ppm .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry. The title compound in crystallizes in a triclinic system (space group P1P1) with hydrogen-bonded networks stabilizing the structure .
  • FT-IR : Identify N-H stretches (~3200 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

How does [Bis(4-nitrophenyl)methylidene]hydrazine selectively target hypoxic tumor cells, and what enzymatic pathways are involved?

Methodological Answer:
The nitro group in the compound undergoes enzymatic reduction under hypoxia, generating cytotoxic intermediates. Key pathways include:

  • NADH:Cytochrome b5 Reductase (NBR) and NADPH:Cytochrome P450 Reductase (NPR) : Overexpression of these enzymes enhances reductive activation, leading to DNA alkylation via intermediates like 1,2-bis(methylsulfonyl)hydrazine .
  • O6^6-Alkylguanine-DNA Alkyltransferase (AGT) Resistance : The prodrug design bypasses AGT-mediated DNA repair by producing lesions resistant to repair mechanisms .

Q. Table 2: Enzymatic Activation in Hypoxia

EnzymeRole in ActivationCytotoxicity Outcome
NBR/NPRNitro group reductionIncreased DNA cross-links
NQO1No significant roleNo effect

How can researchers resolve contradictions in reported activation mechanisms of nitroaryl hydrazine derivatives?

Methodological Answer:

  • Comparative Cytotoxicity Assays : Test the compound in isogenic cell lines with varying enzyme expression (e.g., NBR/NPR vs. NQO1) to isolate activation pathways .
  • Isotopic Labeling : Use 18O^{18}O-labeled analogs to track nitro reduction products via mass spectrometry .
  • Kinetic Analysis : Measure electron-transfer rates using EPR and optical spectroscopy to distinguish between redox pathways (e.g., bis(hydrazyl) vs. bis(hydrazine) systems) .

What strategies improve the stability of [Bis(4-nitrophenyl)methylidene]hydrazine during storage and handling?

Methodological Answer:

  • Low-Temperature Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
  • Desiccants : Use silica gel in sealed containers to minimize moisture-induced degradation .
  • Light Protection : Amber glassware or aluminum foil wrapping prevents nitro group photolysis .

How do structural modifications influence the redox properties and antitumor efficacy of [Bis(4-nitrophenyl)methylidene]hydrazine?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance redox activity by lowering the LUMO energy, facilitating electron transfer .
  • QSAR Studies : Use 2D-QSAR to correlate substituent hydrophobicity (e.g., Cl, Br) with cytotoxicity. For example, bromine at the para position increases DNA cross-linking efficiency .

Q. Table 3: Substituent Effects on Activity

Substituent (Position)LogPIC50_{50} (μM)Mechanism
–NO2_2 (para)1.85.2Enhanced redox activation
–Cl (para)2.13.9Improved DNA alkylation

What computational methods are suitable for studying the electron-transfer kinetics of [Bis(4-nitrophenyl)methylidene]hydrazine?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model intramolecular electron transfer (e.g., bis(hydrazyl) radical cations) .
  • Intervalence Band Analysis : Calculate vibronic coupling constants (S) from UV-Vis spectra to assess electron delocalization .

How does [Bis(4-nitrophenyl)methylidene]hydrazine compare to other hypoxia-activated prodrugs in overcoming AGT-mediated resistance?

Methodological Answer:

  • Selective Activation : Unlike Onrigin™, which relies on base-catalyzed activation, [Bis(4-nitrophenyl)methylidene]hydrazine requires enzymatic reduction, minimizing off-target toxicity in normoxic tissues .
  • AGT Bypass : The prodrug releases chloroethylating agents that form DNA cross-links resistant to AGT repair, achieving >5-log cell kill in AGT-positive lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.